molecular formula C17H14O6 B190438 Aflatoxin B2 CAS No. 7220-81-7

Aflatoxin B2

Cat. No.: B190438
CAS No.: 7220-81-7
M. Wt: 314.29 g/mol
InChI Key: WWSYXEZEXMQWHT-WNWIJWBNSA-N
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Description

Aflatoxin B2 is an aflatoxin having a hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene skeleton with oxygen functionality at positions 1, 4 and 11.
This compound is a natural product found in Aspergillus nomiae, Glycyrrhiza uralensis, and other organisms with data available.

Mechanism of Action

Target of Action

Aflatoxin B2, like other aflatoxins, primarily targets the liver . It is produced by Aspergillus flavus and Aspergillus parasiticus, fungi that can contaminate a wide range of food commodities . The liver is the primary site of aflatoxin metabolism and is therefore the main organ affected by aflatoxin toxicity .

Mode of Action

This compound, once ingested, is metabolized in the liver to a reactive epoxide intermediate . This epoxide can bind to macromolecules, including nucleic acids . This binding can lead to mutagenesis, carcinogenesis, teratogenesis, and immunosuppression .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. The reactive epoxide intermediate can undergo several reactions:

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is absorbed and transported to the liver, where it is metabolized to a reactive epoxide intermediate . This intermediate can be detoxified by conjugation with glutathione and excreted, or it can bind to macromolecules, leading to various toxic effects . The specifics of this compound’s ADME properties and their impact on bioavailability in humans are still under investigation .

Result of Action

The binding of the this compound epoxide to macromolecules can lead to a variety of molecular and cellular effects. These include mutagenesis, carcinogenesis, teratogenesis, and immunosuppression . In addition, this compound can cause liver damage, including fatty infiltration and necrosis .

Action Environment

The production and action of this compound are influenced by environmental factors. High temperatures and moisture favor the growth of the aflatoxin-producing fungi, Aspergillus flavus and Aspergillus parasiticus . These conditions can lead to increased contamination of food commodities with aflatoxins . Furthermore, the injuries caused by insects and nematodes can facilitate the entry of these fungi . Therefore, the environment plays a crucial role in the prevalence and potency of this compound.

Properties

IUPAC Name

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSYXEZEXMQWHT-WNWIJWBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222535
Record name Aflatoxin B2
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Molecular Weight

314.29 g/mol
Source PubChem
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Physical Description

Solid; Exhibits blue fluorescence; [Merck Index] Colorless to yellow solid; [HSDB] White powder; [MSDSonline]
Record name Aflatoxin B2
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Mechanism of Action

With the 4 principal aflatoxins tested, the order of inhibitory effect on RNA polymerase ii was: b1 greater than g1 greater than b1, g2., Ability of aflatoxin b1, aflatoxin b2, & aflatoxin g1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds., The interaction of aflatoxin B2 (AFB2) in vivo with rat liver nuclear macromolecules was examined in an attempt to correlate this binding with biological potency. The incorporation of [(3)H]AFB2 residues into rat liver histones and DNA was determined 2, 24 and 48 hr following administration of a single ip dose of 1 mg [(3)H]AFB2/kg bw. At each time point, histone H1 and the total histone fraction contained 5--30-fold more [(3)H]AFB2 moieties than did DNA on a weight basis. Analytical reversed-phase HPLC of the acid hydrolysis products resulting from AFB2 binding to DNA revealed that 85% of the radioactivity co-chromatographed with the major aflatoxin B1-DNA adduct, 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1. These studies revealed an apparent correlation between AFB2 derived binding to DNA in vivo in rats and its potency as a toxin and carcinogen in this species., Aflatoxins produce singlet oxygen upon their exposure to UV (365-nm) light. Singlet oxygen in turn activates them to mutagens and DNA binding species. DNA binding and mutagenesis by aflatoxins were enhanced in D2O as compared to reactions in H2O, and a singlet oxygen scavenger inhibited mutagenesis. DNA photobinding of 3H-aflatoxin B1 increased in the presence of unlabeled aflatoxin B2, and the addition of aflatoxin B2 enhanced mutagenesis by aflatoxin B1 in a synergistic manner. These results are compatible with the notion that singlet oxygen, formed by one aflatoxin molecule, can readily activate another aflatoxin molecule. This may bear an environmental implication in that the weakly carcinogenic aflatoxin B2, which is often produced in nature together with aflatoxin B1, may be important in enhancing the activation of aflatoxin B1 by sunlight.
Record name AFLATOXIN B2
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Color/Form

Crystals, Colorless to pale yellow crystals, Crystals from chloroform and pentane, Yellow crystals with blue fluorescence

CAS No.

7220-81-7
Record name Aflatoxin B2
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Record name Aflatoxin B2
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Record name Aflatoxin B2
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Record name 2,3,6aα,8,9,9aα-hexahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione
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Record name AFLATOXIN B2
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Melting Point

287.5 °C
Record name AFLATOXIN B2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for Aflatoxin B2?

A1: this compound is characterized by the molecular formula C17H14O6 and a molecular weight of 314.29 g/mol. While specific spectroscopic data may vary depending on the study and conditions, key features include:

  • UV-Vis Spectroscopy: Exhibits characteristic absorbance peaks, with specific wavelengths influenced by solvent and pH [, ].
  • Fluorescence Spectroscopy: Shows fluorescence emission, often utilized in analytical methods for detection and quantification [, ].
  • NMR Spectroscopy: Provides detailed structural information, including proton and carbon chemical shifts, aiding in characterization and investigation of interactions with other molecules [].

Q2: How does this compound interact with DNA?

A2: While less potent than AFB1, AFB2 can interact with DNA, primarily forming adducts with guanine residues []. Studies utilizing AFB2-2,3-dichloride, a model compound mimicking AFB1-2,3-epoxide (the proposed ultimate carcinogenic form of AFB1), revealed AFB2 forms covalent adducts with DNA, retaining one chlorine atom []. This suggests AFB2, or its metabolites, can directly bind to DNA, potentially leading to genotoxicity [].

Q3: What are the downstream effects of this compound interaction with biological systems?

A3: AFB2 exposure, primarily through contaminated food, can lead to a variety of adverse effects. In rats, AFB2 has been shown to:

  • Induce chromosomal aberrations: AFB2 disrupts the mitotic cell cycle, leading to chromosomal abnormalities like chromosome breaks and bridges, indicating genotoxic potential [].
  • Impact liver function: AFB2 primarily targets the liver, and while less potent than AFB1, it can induce hepatocellular carcinomas in rats upon prolonged exposure [, ].
  • Influence biochemical parameters: Research indicates that AFB2 exposure can alter cholesterol and triglyceride levels in rats, suggesting a disruption in lipid metabolism [].

Q4: Does this compound have any effect on the immune system?

A4: In vitro studies demonstrate that AFB2 and its metabolites can inhibit the response of bovine lymphocytes to phytohemagglutinin stimulation, a mitogen that typically induces lymphocyte proliferation []. This suggests AFB2 may compromise the immune system by suppressing T lymphocyte function, potentially affecting the body's defense mechanisms [, ].

Q5: What analytical techniques are commonly used for this compound detection and quantification?

A5: Several methods are employed for AFB2 analysis:

  • Thin Layer Chromatography (TLC): Historically used for screening [, ], TLC provides a simple, cost-effective approach for qualitative and semi-quantitative analysis of AFB2.
  • High Performance Liquid Chromatography (HPLC): Coupled with various detectors like fluorescence or mass spectrometry (MS), HPLC offers higher sensitivity and specificity for accurate quantification [, , ]. Immunoaffinity columns are often integrated to selectively capture and purify AFB2 before HPLC analysis [, , ].

Q6: Are there any specific challenges in analyzing this compound in complex matrices like food?

A6: Analyzing AFB2 in food matrices like corn, rice, or peanuts presents challenges due to low concentration levels and the presence of interfering compounds [, , ]. This necessitates efficient extraction and clean-up procedures to isolate AFB2 and minimize matrix effects that could interfere with accurate quantification.

Q7: How can this compound contamination be prevented or mitigated in food and feed?

A7: Preventing AFB2 contamination requires a multi-faceted approach:

  • Pre-harvest strategies: Proper agricultural practices like timely harvesting, drying, and storage under controlled conditions are crucial to minimize fungal growth and AFB2 production [].
  • Post-harvest interventions: Organic acids, like propionic acid and benzoic acid, have shown efficacy in inhibiting both mold growth and AFB2 contamination in stored grains like fenugreek seeds [].
  • Mycotoxin binders: Various feed additives, known as mycotoxin binders, are commercially available, which can adsorb AFB2 in the gastrointestinal tract of animals, reducing its absorption and toxicity [, ].

Q8: Are there any regulatory guidelines concerning this compound levels in food and feed?

A8: Regulatory bodies worldwide set maximum limits for AFB2 in food and feed due to its toxicity. These limits vary depending on the commodity and intended use. For instance:

  • European Union: Sets a maximum level of 4 ppb for total aflatoxins (B1, B2, G1, G2) in rice intended for human consumption [].
  • Iran: The maximum tolerated level for AFB1 in rice is 5 ppb, while the limit for total aflatoxins is 30 ppb [].

Q9: What are the implications of exceeding these regulatory limits?

A9: Exceeding established regulatory limits can have significant consequences:

  • Public health risks: Consumption of AFB2-contaminated food poses health risks to humans and animals, including liver damage, immune suppression, and increased cancer risk [, , ].
  • Economic losses: Contamination can lead to significant economic losses due to rejection of contaminated food and feed, reduced productivity in livestock, and trade restrictions [, ].

Q10: What are some active areas of research related to this compound?

A10: Research on AFB2 continues to explore:

  • Decontamination strategies: Developing effective and safe methods to eliminate AFB2 from contaminated food and feed remains a priority [, ].
  • Mechanism of action: Further research is needed to fully understand AFB2's mechanisms of toxicity and carcinogenicity at the cellular and molecular levels [, , ].
  • Biomarkers of exposure: Identifying sensitive and specific biomarkers for AFB2 exposure would facilitate early detection of potential health risks and assess the efficacy of intervention strategies [].

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